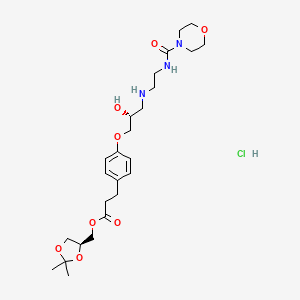

Landiolol hydrochloride, (2R,4S)-

Description

Fundamentals of Molecular Chirality in Pharmaceutical Sciences

Chirality, derived from the Greek word for hand, "cheir," is a fundamental property of many organic molecules, including a vast number of pharmaceuticals. nih.govchiralpedia.com A molecule is chiral if it is not superimposable on its mirror image. nih.govnih.gov These non-superimposable mirror images are known as enantiomers. nih.govsolubilityofthings.com The presence of a chiral center, most commonly a carbon atom bonded to four different groups, is the usual source of chirality in drug molecules. nih.gov

Enantiomers share the same molecular formula and connectivity of atoms but differ in their three-dimensional spatial arrangement. solubilityofthings.com This seemingly subtle difference can lead to vastly different biological activities. nih.govsolubilityofthings.com In an achiral environment, enantiomers exhibit identical physical and chemical properties. However, within a chiral biological system, their interactions with chiral macromolecules like proteins and enzymes can be distinct. nih.govnih.gov

Impact of Stereoisomerism on Biological Interactions and Drug Discovery

The differential interaction of stereoisomers with biological targets is a cornerstone of modern pharmacology and drug discovery. solubilityofthings.comijpsjournal.com One enantiomer, often termed the "eutomer," may exhibit the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even responsible for adverse effects. chiralpedia.com

This stereoselectivity is crucial in drug design, where the goal is to create molecules that bind specifically to their intended targets. nih.gov Understanding the three-dimensional structure of both the drug molecule and the biological target allows for the rational design of single-enantiomer drugs, which can lead to improved therapeutic outcomes and reduced side effects. researchgate.netsolubilityofthings.com The U.S. Food and Drug Administration (FDA) has recognized the importance of stereochemistry and issued guidelines in 1992 regarding the development of new stereoisomeric drugs. nih.gov These guidelines emphasize the need to characterize the absolute stereochemistry of chiral compounds early in the drug development process. nih.gov

Current Research Trends in Chiral Drug Molecules

The development of single-enantiomer drugs, often referred to as "chiral switching," is a significant trend in the pharmaceutical industry. researchgate.net This involves marketing a single, more active enantiomer of a previously available racemic mixture (a 1:1 mixture of enantiomers). nih.govresearchgate.net Advances in asymmetric synthesis and chiral separation techniques have made the production of enantiomerically pure drugs more feasible. mdpi.comchiralpedia.com

Current research is also focused on:

Asymmetric Synthesis: Developing new and efficient methods to synthesize a specific enantiomer, often using chiral catalysts. chiralpedia.comrsc.org

Chiral Chromatography: Advancing techniques for the separation and analysis of enantiomers, which is crucial for quality control and research. mdpi.comchiralpedia.com

Computational Modeling: Utilizing computer simulations to predict how different stereoisomers will interact with biological targets, aiding in the design of more potent and selective drugs. nih.gov

Understanding Complex Chirality: Investigating molecules with multiple chiral centers, which can exist as numerous stereoisomers with distinct biological profiles. mdpi.com

Overview of Landiolol (B1674458) Hydrochloride as a Stereoselective Beta-Adrenergic Receptor Antagonist within Academic Inquiry

Landiolol hydrochloride is a prime example of a chiral drug where stereochemistry plays a critical role in its pharmacological activity. guidechem.comwikipedia.org It is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist. nih.govnih.gov The molecule possesses two chiral centers, giving rise to four possible stereoisomers. guidechem.comgeneesmiddeleninformatiebank.nl The clinically utilized form is the (S,S)-isomer. guidechem.com The specific stereoisomer, Landiolol hydrochloride, (2R,4S)-, is a subject of academic interest due to its relationship to the active pharmaceutical ingredient and its potential role as an impurity that needs to be controlled during synthesis. guidechem.comncats.io

Landiolol's high β1-selectivity is a key feature, meaning it primarily blocks β1-adrenergic receptors in the heart with less effect on β2-receptors in other tissues. nih.govdovepress.com This selectivity is attributed to its specific stereochemical configuration. wikipedia.org Research indicates that landiolol effectively reduces heart rate with a minimal impact on blood pressure. nih.gov Academic studies have explored its unique pharmacological profile, including its rapid onset and short duration of action, which are advantageous in certain clinical settings. nih.govdrugbank.com The study of landiolol's stereoisomers, including the (2R,4S)- form, is essential for understanding its structure-activity relationship and ensuring the quality and purity of the pharmaceutical product. guidechem.com

Interactive Data Table: Properties of Landiolol Hydrochloride, (2R,4S)-

| Property | Value |

| Molecular Formula | C25H39N3O8.ClH |

| Molecular Weight | 546.05 g/mol |

| Stereochemistry | ABSOLUTE |

| Defined Stereocenters | 2 / 2 |

Interactive Data Table: Research Focus on Landiolol Hydrochloride

| Research Area | Key Findings |

| Pharmacology | Highly selective β1-adrenergic receptor antagonist. nih.govnih.gov |

| Stereochemistry | The (S,S)-isomer is the clinically active form. guidechem.com |

| Synthesis | Methods to control the formation of stereoisomeric impurities like (2R,4S)- are crucial. guidechem.comnewdrugapprovals.org |

| Analytical Chemistry | Chiral chromatography methods are used to separate and quantify the stereoisomers. |

Structure

2D Structure

Properties

CAS No. |

1253907-85-5 |

|---|---|

Molecular Formula |

C25H40ClN3O8 |

Molecular Weight |

546.1 g/mol |

IUPAC Name |

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2R)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride |

InChI |

InChI=1S/C25H39N3O8.ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);1H/t20-,22-;/m1./s1 |

InChI Key |

DLPGJHSONYLBKP-BNBNXSKYSA-N |

Isomeric SMILES |

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@@H](CNCCNC(=O)N3CCOCC3)O)C.Cl |

Canonical SMILES |

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl |

Origin of Product |

United States |

Stereoselective Chemical Synthesis Methodologies for Landiolol Hydrochloride 2r,4s

Enantioselective Synthesis Strategies and Pathways

The enantioselective synthesis of (2R,4S)-Landiolol hydrochloride is primarily achieved through asymmetric synthesis routes, chiral pool approaches, and kinetic resolution of key intermediates. smolecule.com

Asymmetric Synthesis Routes

Chiral Pool Approaches in Precursor Derivatization

Chiral pool synthesis utilizes readily available and inexpensive chiral molecules from nature as starting materials. mdpi.comtuwien.ac.at In the context of Landiolol (B1674458) synthesis, derivatives of (S)-glyceraldehyde or other chiral precursors can be employed to construct the key chiral fragments of the molecule. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. For example, (S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol, derived from a chiral pool, can serve as a precursor for the ester side chain of Landiolol.

Kinetic Resolution in Intermediate Production

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. synthesiswithcatalysts.com In the synthesis of (2R,4S)-Landiolol, kinetic resolution of a racemic epoxide, such as epichlorohydrin (B41342), is a particularly effective strategy. google.comgoogleapis.com This process involves the enantioselective ring-opening of the epoxide with a phenol (B47542) in the presence of a chiral catalyst. One enantiomer reacts preferentially, leaving the other enantiomer in excess. google.comgoogleapis.com This method allows for the efficient production of the required (R)-epoxide intermediate from an inexpensive racemic starting material. google.com A notable example is the kinetic resolution of epichlorohydrin using (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate in the presence of a chiral catalyst, yielding (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((2R)-3-chloro-2-hydroxypropoxy)phenyl)propanoate. google.comgoogleapis.com

Catalytic Approaches in Chiral Landiolol Synthesis

Catalytic methods, particularly asymmetric catalysis, are central to the efficient and stereoselective synthesis of Landiolol. These approaches utilize small amounts of chiral catalysts to generate large quantities of the desired enantiomerically pure product.

Asymmetric Catalysis Applications (e.g., Organocatalysis, Metal Catalysis)

Both metal catalysis and organocatalysis have found application in the synthesis of chiral building blocks for Landiolol. Metal-based catalysts, particularly those containing cobalt, are highly effective for the kinetic resolution of epoxides. googleapis.comgoogle.com Chiral salen complexes, for instance, have demonstrated significant catalytic activity in various asymmetric transformations. synthesiswithcatalysts.com These catalysts are often activated by a polar compound, such as a carboxylic acid, to enhance their enantioselectivity. google.com

Enantioselective Catalysts for Key Reaction Steps

The key step often targeted by enantioselective catalysts in Landiolol synthesis is the ring-opening of a racemic epoxide. smolecule.comgoogle.com A highly effective and preferred catalyst for the kinetic resolution of epichlorohydrin is (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt. google.comgoogleapis.com This catalyst, in combination with an activating polar compound like 4-nitrobenzoic acid, facilitates the highly enantioselective reaction of the phenol with one enantiomer of epichlorohydrin, leading to the desired (2R)-chlorohydrin intermediate with high enantiomeric excess. google.comgoogleapis.com

Table 1: Key Intermediates and Reagents in the Synthesis of (2R,4S)-Landiolol Hydrochloride

| Compound Name | Role in Synthesis |

| (2R,4S)-Landiolol hydrochloride | Final active pharmaceutical ingredient |

| (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate | Starting material for the ester side chain |

| Epichlorohydrin | Racemic epoxide for kinetic resolution |

| (S)-Epibromohydrin | Chiral synthon for introducing the glycidyl (B131873) moiety |

| (S)-Glycidyl nosylate (B8438820) | Chiral synthon for introducing the glycidyl moiety |

| (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((2R)-3-chloro-2-hydroxypropoxy)phenyl)propanoate | Key intermediate formed via kinetic resolution |

| 2-(morpholine-4-carboxamido)ethanamine | Amine reactant for epoxide ring-opening |

| (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt | Enantioselective catalyst for kinetic resolution |

| 4-Nitrobenzoic acid | Activating polar compound for the catalyst |

| Hydrochloric acid | Used for the final salification step |

| Potassium carbonate | Base used in the reaction |

| Potassium iodide | Ionic catalyst |

Table 2: Research Findings on Enantioselective Synthesis of a Key Landiolol Intermediate

| Catalyst | Reactants | Key Intermediate Formed | Enantiomeric Purity | Yield | Reference |

| (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt with 4-nitrobenzoic acid | (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate and epichlorohydrin | (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((2R)-3-chloro-2-hydroxypropoxy)phenyl)propanoate | 99.8% | 49.7% (overall) | google.com |

Development and Optimization of Synthetic Precursors

The efficient synthesis of Landiolol hydrochloride hinges on the preparation of two critical chiral intermediates: a specific epoxide alkylating agent and a substituted phenylpropanoate derivative. These precursors are designed to couple and form the core structure of the final molecule with the correct stereochemistry.

Synthesis of Chiral Epoxide Alkylating Agents

A significant advancement in the synthesis involves the use of inexpensive and widely available racemic epichlorohydrin as the starting epoxide alkylating agent. google.comgoogleapis.com The desired stereochemistry is achieved through a process of hydrolytic kinetic resolution. This method employs an enantioselective catalyst, such as (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt, which selectively catalyzes the reaction of one enantiomer. google.com This process yields the required (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((2R)-3-chloro-2-hydroxypropoxy)phenyl)propanoate, where the carbon atom bearing the hydroxyl group has the desired R configuration. google.comgoogleapis.com This innovative approach not only provides the necessary intermediate but also allows for the recovery of the unreacted (S)-epichlorohydrin, a valuable chiral building block itself. google.com

Table 1: Chiral Epoxide Alkylating Agents in Landiolol Synthesis

| Reagent | Key Features | Reference |

|---|---|---|

| (S)-Epibromohydrin | Used in early syntheses; expensive and not readily available. | google.comgoogle.com |

| (S)-Glycidyl nosylate | An alternative to (S)-epibromohydrin; also very expensive. | google.comgoogle.com |

| Racemic Epichlorohydrin | Inexpensive and commercially available; used with kinetic resolution. | google.comgoogleapis.comnewdrugapprovals.org |

Preparation of Substituted Phenylpropanoate Intermediates

The second key precursor is the substituted phenylpropanoate moiety, which provides the other chiral center of the Landiolol molecule. The primary intermediate is (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate. google.comgoogleapis.com This compound is typically synthesized through the esterification of 3-(4-hydroxyphenyl)propionic acid. newdrugapprovals.org The chiral portion is introduced by reacting the acid with (S)-2,2-dimethyl-1,3-dioxolane-4-methyl chloride (also known as (S)-(+)-Solketal chloride) or a similar chiral starting material derived from (S)-(+)-Solketal. newdrugapprovals.orgguidechem.com The synthesis of this intermediate in high yields has been well-documented. googleapis.comnewdrugapprovals.org

The reaction involves coupling the 3-(4-hydroxyphenyl)propionic acid with the chiral dioxolane unit, often in a non-protonic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), to yield the desired ester. newdrugapprovals.orggoogle.com This intermediate contains the (S)-configuration that will be retained in the final Landiolol hydrochloride structure. swissmedic.ch

Control of Stereochemical Purity during Synthetic Procedures

Achieving high stereochemical purity is a critical aspect of the synthesis of Landiolol hydrochloride, as the therapeutic activity resides in the (2R,4S)-isomer. guidechem.com The primary method for controlling stereochemistry is the enantioselective synthesis step involving the kinetic resolution of racemic epichlorohydrin. google.comgoogleapis.com

The use of a chiral catalyst, specifically the (R,R)-Jacobsen catalyst, is central to this process. google.comgoogle.com The catalyst, activated with an acid like acetic acid, facilitates the selective opening of the (R)-epichlorohydrin enantiomer by the phenolic hydroxyl group of the phenylpropanoate intermediate. googleapis.com This leaves the (S)-epichlorohydrin largely unreacted. google.com This step establishes the crucial (R)-configuration of the 2-hydroxypropoxy side chain.

Table 2: Purity Analysis of Landiolol Hydrochloride

| Analysis Method | Purity/Enantiomeric Excess | Reference |

|---|---|---|

| UPLC Monitoring | Reaction completion and intermediate purity monitored. | google.comgoogleapis.com |

| HPLC | Final product purity reported as 99.7% and 99.6%. | google.comgoogle.com |

| Chiral Chromatography | Enantiomeric excess analyzed using a Chiralcel OD column. | newdrugapprovals.org |

Analysis of Synthetic Intermediates and Reaction Mechanisms

Rigorous analytical monitoring is employed throughout the synthesis to ensure reaction completion, identify intermediates, and quantify impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for process control. newdrugapprovals.org For instance, reactions are monitored by UPLC using a C18 column to track the consumption of reactants and the formation of products. newdrugapprovals.org

For structural confirmation and impurity identification, more advanced analytical methods are used. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides molecular mass information for intermediates and byproducts. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is essential for the definitive structural elucidation of the synthesized compounds and any potential impurities. google.comnih.gov

In one detailed analysis, a minor impurity consistently observed in HPLC analysis at a level of 0.05% to 0.15% was isolated and characterized. nih.gov Using a combination of LC-MS fragmentation patterns and selective two-dimensional NMR experiments, the structure of this previously unknown impurity was successfully identified, highlighting the meticulous level of control and analysis required in the manufacturing process. nih.gov Furthermore, specialized chromatographic techniques like Ultra-Performance Convergence Chromatography (UPC²) have been developed for the chiral separation and purity inspection of landiolol and its stereoisomers. lcms.cz

Advanced Analytical Methodologies for Stereochemical Characterization of Landiolol Hydrochloride 2r,4s

Chiral Chromatographic Separation Techniques

Chromatographic methods are fundamental in separating enantiomers and diastereomers of chiral drugs like landiolol (B1674458). nih.govresearchgate.net These techniques utilize a chiral environment, either through a chiral stationary phase (CSP) or a chiral mobile phase additive, to achieve separation. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the enantioseparation of β-blockers. nih.govresearchgate.net The use of Chiral Stationary Phases (CSPs) is a direct method that has seen significant development, with polysaccharide-based phases being particularly successful. nih.gov

A specific method for detecting the optical isomers of landiolol hydrochloride utilizes a chiral column with a stationary phase of cellulose (B213188) tris(4-methylbenzoate) coated on a silica (B1680970) gel surface. google.com This cellulose ester-based CSP creates chiral cavities that can selectively form inclusion compounds with the different isomers, leading to their separation. google.com The separation of landiolol hydrochloride and its isomers A, B, and C has been achieved with separation degrees between 1.5 and 3.9 using this method. google.com

Another approach involves the use of a YMC CHIRAL ART Cellulose-SB column, which is a solvent-resistant cellulose-based CSP. shhanking.com This column can operate in both normal and reverse-phase modes, providing flexibility for separating structurally similar compounds like landiolol and its analogues. shhanking.com Baseline separation has been achieved using this column in a reverse-phase mode. shhanking.com

For the analysis of landiolol hydrochloride and its intermediates, an HPLC method using an octyl or octadecyl bonding silica gel as the stationary phase has been developed. google.com This method allows for the rapid separation and analysis of landiolol hydrochloride from its impurities. google.com

Furthermore, an indirect HPLC method has been developed where landiolol hydrochloride is first derivatized with a chiral derivatization reagent. google.com This reaction creates diastereomers with different physicochemical properties, allowing for their separation on a non-chiral stationary phase like octyl or octadecyl silane (B1218182) bonded silica. google.com Using this derivatization technique, a separation degree of 2.5-3.5 between landiolol (4S, 2S) and its optical isomer (4S, 2R) has been reported. google.com

Table 1: HPLC Methods for Landiolol Hydrochloride Stereoisomer Separation

| Chiral Stationary Phase (CSP)/Column | Mobile Phase | Detection Wavelength | Key Findings | Reference |

|---|---|---|---|---|

| Cellulose tris(4-methylbenzoate) on silica gel | n-hexane:isopropanol:diethylamine (80:20:0.1) | 220 nm | Achieved separation degrees of 1.5-3.9 for landiolol hydrochloride and its isomers A, B, and C. | google.com |

| YMC CHIRAL ART Cellulose-SB | Acetonitrile (B52724) and 0.1% Diethylamine in water (gradient) | 220 nm | Achieved baseline separation of landiolol and its analogues in reverse-phase mode. | shhanking.com |

| Octyl or Octadecyl silane bonded silica (after derivatization) | Not specified | 250 nm | Separation degree of 2.5-3.5 between landiolol (4S, 2S) and its optical isomer (4S, 2R). | google.com |

| Alkyl bonded silica gel | Organic phase-ion-pairing agent damping fluid | 204 nm | Rapid separation and analysis of landiolol hydrochloride and its intermediate impurities. | google.com |

Gas Chromatography (GC) for Chiral Resolution

While liquid chromatography is more common, Gas Chromatography (GC) is also a viable technique for the chiral separation of β-blockers. nih.gov For GC analysis of chiral compounds, derivatization is often necessary to increase the volatility and thermal stability of the analytes. The resulting diastereomers can then be separated on a standard achiral GC column.

Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing advantages over traditional HPLC. nih.govresearchgate.netnih.govselvita.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, which offers benefits like lower viscosity and higher diffusivity, leading to faster separations and reduced solvent consumption. selvita.com

A method for the chiral separation and purity inspection of landiolol hydrochloride and its stereoisomers has been developed using Ultra-Performance Convergence Chromatography (UPC²), a form of SFC. lcms.cz This method employs a Daicel CHIRALPAK® IF column and a mobile phase consisting of supercritical CO2 and a mixture of methanol, n-butyl alcohol, and acetonitrile with an ammonia (B1221849) additive. lcms.cz SFC has been shown to provide improved resolution in some cases and can offer separation capabilities not easily achieved with HPLC. nih.gov

Table 2: SFC Method for Landiolol Hydrochloride Stereoisomer Separation

| Column | Mobile Phase | Flow Rate | Key Findings | Reference |

|---|---|---|---|---|

| Daicel CHIRALPAK® IF (150 mm × 4.6 mm, 3 µm) | Supercritical CO2 and methanol/n-butyl alcohol/acetonitrile (1:1:1, V/V) + 0.5% NH3·H2O | 2.8 mL/min | Developed for chiral separation and purity inspection of landiolol hydrochloride and its stereoisomers. | lcms.cz |

Capillary Electrophoresis (CE) in Chiral Drug Analysis

Capillary Electrophoresis (CE) is another important technique for the analysis of chiral compounds, offering high efficiency and resolution. researchgate.netmdpi.combio-rad.com In CE, chiral separations are typically achieved by adding a chiral selector to the background electrolyte. mdpi.com Various chiral selectors have been used for the enantioseparation of β-blockers, including cyclodextrins and antibiotics. mdpi.com The choice of chiral selector and the optimization of separation conditions, such as buffer pH and concentration, are crucial for achieving successful chiral resolution. mdpi.com

Spectroscopic Techniques for Absolute Configuration Determination

While chromatographic and electrophoretic techniques are excellent for separating stereoisomers, spectroscopic methods are often required to determine their absolute configuration.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.govnih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers produce mirror-image CD spectra, which can be used to assign the absolute configuration by comparing the experimental spectrum to a predicted spectrum. nih.govnih.gov This technique has been successfully used to determine the absolute configuration of various chiral compounds. nih.govgoogle.com

Polarimetry and Optical Rotatory Dispersion (ORD)

Polarimetry and Optical Rotatory Dispersion (ORD) are fundamental chiroptical techniques used to distinguish between enantiomers based on their differential interaction with plane-polarized light. researchgate.net Polarimetry measures the rotation of this light at a single wavelength, a property known as optical rotation. researchgate.net Enantiomers will rotate the plane of polarized light to an equal but opposite degree. researchgate.net

ORD, a more comprehensive technique, measures the change in optical rotation as a function of wavelength. researchgate.netnih.gov This provides a more detailed fingerprint of a chiral molecule. For Landiolol hydrochloride (2R,4S)-, these techniques are essential for confirming the presence of the desired enantiomer and for quantifying its enantiomeric purity. The specific rotation value obtained by polarimetry serves as a critical quality control parameter during synthesis and formulation.

Table 1: Chiroptical Techniques for Stereochemical Analysis

| Technique | Principle | Application for Landiolol Hydrochloride (2R,4S)- |

| Polarimetry | Measures the rotation of plane-polarized light at a single wavelength. researchgate.net | - Confirms the presence of the correct enantiomer. - Quantifies enantiomeric purity. |

| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation across a range of wavelengths. researchgate.netnih.gov | - Provides a detailed "fingerprint" of the chiral structure. - Can be used for conformational analysis. |

Mass Spectrometry (MS) Applications in Chiral Analysis

Mass spectrometry, a powerful analytical technique for determining the mass-to-charge ratio of ions, can be adapted for chiral analysis, offering high sensitivity and specificity.

Tandem Mass Spectrometry (MS/MS) with Chiral Probes

Tandem mass spectrometry (MS/MS) has emerged as a rapid and simple method for differentiating stereoisomers of landiolol. bvsalud.org This technique involves the derivatization of landiolol and its stereoisomers with a chiral probe, such as N-(p-Tosyl)-L-phenylalaninyl chloride (TSPC) or (-)-Camphanic acid chloride, to form covalent diastereomeric derivatives. bvsalud.org These derivatives, having different three-dimensional structures, exhibit distinct fragmentation patterns upon collision-induced dissociation in the mass spectrometer.

For instance, in a study using an ion-trap mass spectrometer, the derivative products of landiolol isomers showed different relative abundances of specific fragment ions. bvsalud.org By comparing these fragmentation patterns, it is possible to distinguish between landiolol and its other stereoisomers. bvsalud.org This method provides a reliable approach for the stereochemical characterization of landiolol hydrochloride. bvsalud.org

Ion Mobility-Mass Spectrometry for Enantiomer Differentiation

Ion mobility-mass spectrometry (IM-MS) is a cutting-edge technique that separates ions based on their size, shape, and charge in the gas phase. nih.govnih.gov This method can differentiate enantiomers by forming noncovalent complexes with a chiral selector, such as an amino acid, and a metal ion. nih.govnih.gov The resulting diastereomeric complexes will have slightly different shapes and therefore different drift times through the ion mobility cell, allowing for their separation and differentiation.

While direct application on Landiolol hydrochloride (2R,4S)- is not extensively documented in the provided results, the principle has been successfully demonstrated for other chiral drugs like metoprolol. nih.govnih.gov This suggests a high potential for IM-MS as a tool for the enantiomeric differentiation of landiolol, offering a sensitive and direct method for chiral analysis without the need for derivatization. nih.govnih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical elucidation of organic molecules, including complex pharmaceuticals like landiolol. researchgate.net

NMR for Impurity Characterization and Rotameric Forms

During the synthesis of landiolol, process-related impurities can be formed. nih.gov NMR spectroscopy, often in conjunction with mass spectrometry, is instrumental in identifying the structure of these unknown impurities. researchgate.netnih.gov In one instance, extensive 1D and 2D NMR experiments were used to elucidate the structure of a significant impurity in landiolol. nih.govrsc.org

Furthermore, NMR is sensitive to dynamic processes within molecules. It has been observed that certain landiolol impurities can exist as two distinct rotameric forms at room temperature. nih.gov NMR spectroscopy is capable of detecting and characterizing these different conformational isomers, providing a deeper understanding of the compound's behavior in solution. nih.gov

Table 2: NMR Techniques for Structural and Stereochemical Analysis

| Technique | Principle | Application for Landiolol Hydrochloride (2R,4S)- |

| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment of individual nuclei. mdpi.commdpi.com | - Initial structural assessment. - Purity determination. |

| 2D NMR (COSY, HSQC, HMBC) | Reveals correlations between different nuclei, establishing atomic connectivity. nih.govmdpi.commdpi.com | - Unambiguous assignment of all proton and carbon signals. - Confirmation of the molecular structure. |

| NMR for Impurity Analysis | Identifies and characterizes the structure of process-related impurities. researchgate.netnih.govrsc.org | - Elucidation of unknown impurity structures. - Quality control of the final product. |

| NMR for Rotameric Forms | Detects and characterizes different conformational isomers present in solution. nih.gov | - Identification of dynamic processes. - Understanding conformational behavior. |

Quantitative Assessment of Enantiomeric Purity and Impurities

The stereochemical integrity of Landiolol hydrochloride, specifically the (2R,4S)-diastereomer, is a critical quality attribute that directly impacts its pharmacological profile. Consequently, robust analytical methodologies are required for the precise quantification of its enantiomeric purity and the detection and control of any process-related or degradation impurities. High-performance liquid chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are the predominant techniques employed for this purpose, often utilizing chiral stationary phases (CSPs) to achieve the necessary separation of stereoisomers.

The primary challenge in the stereochemical characterization of Landiolol hydrochloride lies in separating the desired (2R,4S)-isomer from its other three potential optical isomers: (2S,4R)-, (2S,4S)-, and (2R,4R)-. The clinically utilized form is typically the (4S, 2S) isomer, making the control of other isomers, such as the (4S, 2R) impurity, crucial for ensuring drug quality. guidechem.com Methodologies are designed to be stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from its potential degradants and synthetic byproducts.

Detailed Research Findings

Research has focused on developing sensitive and specific methods for quantifying the enantiomeric excess and impurity profile of Landiolol hydrochloride. Chiral HPLC methods are particularly prevalent. One established method employs a chiral column with a stationary phase made of silica gel coated with cellulose tris(4-methylbenzoate). google.comnus.edu.sg This approach successfully separates the four optical isomers of landiolol hydrochloride with separation degrees reported to be between 1.5 and 3.9, which complies with pharmacopeial standards. google.comnus.edu.sg The method's conditions can be fine-tuned to optimize resolution and analysis time.

Another approach involves a derivatization step prior to HPLC analysis to enhance the separation between enantiomers. google.com In this method, the Landiolol hydrochloride sample is reacted with a chiral derivatization reagent, which exaggerates the physicochemical differences between the isomers, allowing for easier separation on a standard HPLC column. google.com This technique has demonstrated excellent separation, with resolution values between the primary diastereomer and its optical isomer reaching 2.5 to 3.5. google.com

More advanced techniques like Ultra-Performance Convergence Chromatography (UPC²) have also been successfully applied. lcms.cz A method using a Daicel CHIRALPAK® IF column with a mobile phase consisting of supercritical CO2 and a modifier blend (methanol/n-butyl alcohol/acetonitrile) achieved effective separation of the stereoisomers. lcms.cz

The quantitative assessment of non-enantiomeric impurities is also critical. These can include starting materials, synthetic intermediates, or degradation products. pharmaffiliates.com HPLC methods are commonly used for this purpose, often with UV detection. google.com A detailed impurity profile is necessary for regulatory submissions and to ensure the safety and efficacy of the final drug product. veeprho.com

The following interactive tables summarize the conditions and findings from various analytical methodologies for the quantitative assessment of Landiolol hydrochloride.

Table 1: Chiral HPLC Methods for Enantiomeric Purity of Landiolol Hydrochloride Use the filter to select a specific analytical method.

| Parameter | Method 1 | Method 2 | Method 3 (with Derivatization) |

| Chromatographic Column | Daicel Chiralcel OJ-H (0.46×25cm, 5μm) nus.edu.sg | YMC CHIRAL ART Cellulose-SB (250x4.6mm, 5um) shhanking.com | Standard HPLC Column (after derivatization) google.com |

| Mobile Phase | n-hexane-isopropanol-diethylamine (80:20:0.1) nus.edu.sg | Gradient: ACN in 0.1% DEA shhanking.com | Not specified |

| Flow Rate | 1.0 mL/min nus.edu.sg | 1.2 mL/min shhanking.com | 0.5-1.5 mL/min google.com |

| Column Temperature | 35°C nus.edu.sg | 30°C shhanking.com | Not specified |

| Detection Wavelength | 220 nm nus.edu.sg | 220 nm shhanking.com | 250 nm google.com |

| Sample Concentration | 2 mg/mL nus.edu.sg | 1.0 mg/mL shhanking.com | Not specified |

| Separation Degree (Resolution) | 1.5 - 3.9 nus.edu.sg | Baseline separation achieved shhanking.com | 2.5 - 3.5 google.com |

Table 2: Known Impurities and Related Substances of Landiolol

| Compound Name/Identifier | Molecular Formula | Molecular Weight | Role/Type |

| (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate | C₁₅H₂₀O₅ | 280.32 | Impurity 8 pharmaffiliates.comveeprho.com |

| (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-(2-hydroxy-3-morpholinopropoxy)phenyl)propanoate | C₂₂H₃₃NO₇ | 423.51 | Impurity pharmaffiliates.com |

| (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-(3-((2-aminoethyl)amino)-2-hydroxypropoxy)phenyl)propanoate Hydrochloride | C₂₀H₃₃ClN₂O₆ | 432.94 | Impurity pharmaffiliates.com |

| Landiolol-D4 | C₂₅H₃₅D₄N₃O₈ | 513.62 | Stable Isotope Standard pharmaffiliates.com |

| Landiolol hydrochloride (4S, 2R) isomer | C₂₅H₄₀ClN₃O₈ | 546.06 | Optical Isomer Impurity guidechem.com |

Molecular Pharmacology and Receptor Interaction Studies of Landiolol Hydrochloride 2r,4s

Investigation of Beta-Adrenergic Receptor Subtype Selectivity

The clinical efficacy and safety profile of a β-blocker are significantly determined by its selectivity for β1-adrenergic receptors, which are predominantly located in the heart, versus β2-adrenergic receptors, which are found in the lungs and other tissues. wikipedia.orgdrugbank.com

High Selectivity for β1-Adrenoceptors (in vitro)

In vitro studies have consistently demonstrated the high selectivity of landiolol (B1674458) for β1-adrenoceptors. hres.ca The selectivity of landiolol for the β1-adrenoceptor was demonstrated in vitro with Ki values for recombinant human β1-, β2-, and β3-adrenoceptors at 62.1, 1,890, and 19,400 nM, respectively. hres.ca This results in a β1/β2 selectivity ratio of approximately 30.4 and a β1/β3 selectivity ratio of about 312. hres.ca Other reports indicate an even higher β1/β2 selectivity ratio of 255. wikipedia.orgnewdrugapprovals.orgnih.gov This high degree of selectivity is attributed to the specific molecular structure of landiolol, particularly the morpholinocarbonylamino moiety and the S-isomer configuration, which enhances its affinity for the β1-receptor. researchgate.net

Comparative Affinity and Specificity with β2-Adrenoceptors (in vitro)

In comparison to other β-blockers, landiolol exhibits a significantly more favorable β1/β2 selectivity profile. For instance, its cardioselectivity is reported to be approximately eight times that of esmolol (B25661) and 375 times that of propranolol (B1214883). d-nb.info While esmolol has a β1/β2 selectivity ratio of about 33, landiolol's is significantly higher at 255. nih.govresearchgate.net This marked difference in receptor affinity underscores landiolol's targeted action on the heart with a reduced potential for off-target effects mediated by β2-adrenoceptors. nih.gov

Interactive Table: In Vitro Receptor Selectivity of Beta-Blockers

| Drug | β1/β2 Selectivity Ratio |

| Landiolol | 255 |

| Esmolol | 33 |

| Propranolol | 0.68 |

Ligand-Receptor Binding Kinetics and Thermodynamics (in vitro)

The interaction between a ligand and its receptor is a dynamic process characterized by specific binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding). While detailed in vitro studies specifically quantifying the on- and off-rates and the thermodynamic parameters (enthalpy and entropy) of landiolol hydrochloride (2R,4S)- binding to β-adrenergic receptors are not extensively available in the public domain, its ultra-short duration of action provides indirect evidence of rapid binding kinetics. The half-life of landiolol is approximately 3 to 4 minutes, suggesting a fast dissociation rate from the β1-receptor, which allows for rapid titration of its clinical effects. wikipedia.orgnewdrugapprovals.org This rapid offset is a key feature, allowing for quick reversal of its effects upon cessation of administration.

Conformational Dynamics of Receptor-Ligand Complexes

The binding of a ligand to a G-protein coupled receptor (GPCR) like the β-adrenergic receptor induces conformational changes that are critical for signal transduction.

Molecular Dynamics (MD) Simulations of β-Adrenergic Receptors

Molecular dynamics simulations are powerful computational tools used to study the movement of atoms and molecules and to understand the physical basis of the structure and function of biomolecules. While specific MD simulation studies exclusively focused on the landiolol-(2R,4S)- isomer bound to β-adrenergic receptors are not widely published, the general principles of β-blocker interaction with these receptors are well-established through such methods. These simulations provide insights into how ligands like landiolol stabilize specific receptor conformations. For β-blockers, the binding is thought to stabilize an inactive conformation of the receptor, preventing its interaction with G-proteins and subsequent downstream signaling.

Structural Basis of Receptor Activation and Deactivation Mechanisms

The binding of an antagonist like landiolol to the β1-adrenergic receptor prevents the conformational changes necessary for receptor activation. Agonists, such as adrenaline and noradrenaline, typically bind to the receptor and induce a conformational shift that allows for the coupling of a Gs protein, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). drugbank.com Landiolol, by occupying the binding site, sterically hinders the receptor from adopting this active conformation, thereby blocking the signaling cascade. drugbank.com The specific interactions between the functional groups of landiolol and the amino acid residues within the binding pocket of the β1-receptor are responsible for its high-affinity binding and antagonist activity. Landiolol does not exhibit any intrinsic sympathomimetic activity, meaning it does not partially activate the receptor upon binding. drugs.com

Exploration of Allosteric Modulation and Secondary Binding Sites (in vitro)

This theoretical framework suggests that in specific clinical scenarios, such as acute heart failure where catecholamine levels are high, low-dose Landiolol might not only control heart rate but also support inotropy. fortuneonline.orgfortunejournals.com The dose-response relationship in these models indicates that this potential positive inotropic effect is achievable within a narrow, low-dose range of Landiolol. fortuneonline.orgfortunejournals.com

It is important to note that these findings are based on computational models and not on direct experimental evidence of Landiolol binding to a secondary, allosteric site on the β1-adrenergic receptor. Further in vitro experimental studies would be necessary to confirm these theoretical predictions and to definitively characterize any allosteric properties of Landiolol hydrochloride (2R,4S)-. To date, the existence and location of a distinct secondary binding site for Landiolol on the β1-adrenergic receptor has not been experimentally elucidated.

Site-Directed Mutagenesis Studies on Receptor Subtype Selectivity

While specific site-directed mutagenesis studies exclusively focused on Landiolol's interaction with the β1-adrenergic receptor are not extensively detailed in publicly available literature, the molecular basis for its high β1-selectivity can be inferred from comparative studies with other β-blockers and general knowledge of adrenergic receptor structure.

The high selectivity of Landiolol for the β1-adrenergic receptor over the β2-adrenergic receptor is a defining characteristic of the compound. researchgate.net In vitro studies using human embryonic kidney (HEK) 293 cell lines heterologously expressing human β1 and β2 receptor subtypes have demonstrated this selectivity quantitatively. researchgate.net These studies have shown that Landiolol possesses a significantly higher affinity for the β1-receptor compared to the β2-receptor. researchgate.net

The following table summarizes the receptor binding affinities and selectivity ratios for Landiolol and its primary metabolite, M1, in comparison to esmolol.

| Compound | β1-Adrenergic Receptor Affinity (Ki) | β2-Adrenergic Receptor Affinity (Ki) | β1/β2 Selectivity Ratio |

|---|---|---|---|

| Landiolol | 90 nM | 18,900 nM | 216 - 255 |

| Esmolol | 194 nM | 5,820 nM | 30 - 33 |

| Metabolite M1 (of Landiolol) | 3,800 nM | >300,000 nM | >79 |

The data clearly indicates that Landiolol is substantially more selective for the β1-receptor than esmolol. researchgate.net The principal metabolite of Landiolol, M1, also demonstrates β1-selectivity, although its affinity for the receptor is considerably lower than the parent compound. researchgate.net

Site-directed mutagenesis studies on β-adrenergic receptors, in a broader context, have identified key amino acid residues that contribute to ligand binding and subtype selectivity. nih.govacs.org Although not specific to Landiolol, these studies have shown that differences in the amino acid composition of the binding pockets of β1 and β2 receptors are responsible for the selective binding of various ligands. acs.org It is the specific stereochemical and physicochemical properties of the Landiolol hydrochloride (2R,4S)- molecule that allow it to interact more favorably with the unique amino acid residues within the binding pocket of the β1-adrenergic receptor, leading to its high selectivity.

Characterization of Intrinsic Sympathomimetic Activity (ISA) and Membrane-Stabilizing Activity (MSA) in vitro

In vitro studies have consistently demonstrated that Landiolol hydrochloride (2R,4S)- does not possess intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity (MSA). hres.cahpfb-dgpsa.caamomed.comaop-health.comfda.gov

Intrinsic Sympathomimetic Activity (ISA):

ISA refers to the capacity of a β-blocker to weakly stimulate β-adrenergic receptors, acting as a partial agonist. This can be a clinically relevant property for some β-blockers. However, in the case of Landiolol, multiple in vitro assessments have concluded that it is a pure antagonist at the β1-adrenergic receptor. hres.cahpfb-dgpsa.caamomed.comaop-health.comfda.gov

One study, for instance, evaluated the ISA of various β-blockers in isolated guinea pig right atrium and tracheal tissue. nih.gov While some β-blockers with known ISA produced a dose-dependent increase in heart rate, Landiolol did not elicit such an effect, confirming its lack of partial agonist activity. nih.gov

Membrane-Stabilizing Activity (MSA):

MSA, also known as a quinidine-like or local anesthetic effect, is another property exhibited by some β-blockers. This activity is independent of β-adrenoceptor blockade and relates to the drug's ability to inhibit the fast sodium channels in the cell membrane. In vitro evaluations have shown that Landiolol does not exhibit any membrane-stabilizing activity. hres.cahpfb-dgpsa.caamomed.comaop-health.comfda.gov

The absence of both ISA and MSA contributes to the specific pharmacological profile of Landiolol, suggesting that its clinical effects are primarily, if not exclusively, due to its potent and highly selective blockade of β1-adrenergic receptors.

The following table summarizes the findings regarding the ISA and MSA of Landiolol hydrochloride (2R,4S)- from in vitro studies.

| Pharmacological Property | In Vitro Finding for Landiolol hydrochloride (2R,4S)- | Reference Assays/Tissues |

|---|---|---|

| Intrinsic Sympathomimetic Activity (ISA) | Absent | Isolated guinea pig right atrium and tracheal tissue |

| Membrane-Stabilizing Activity (MSA) | Absent | General in vitro pharmacology assays |

Structure Activity Relationship Sar and Computational Drug Design for Landiolol Hydrochloride 2r,4s

Elucidation of Stereochemical Influence on Receptor Binding and Selectivity

The stereochemistry of Landiolol (B1674458) hydrochloride is paramount to its pharmacological activity. The molecule possesses two chiral centers, leading to four possible stereoisomers. However, it is the specific (2R,4S)- configuration that is responsible for its potent and selective β1-adrenergic receptor blockade. nih.govwikipedia.org This high degree of stereospecificity is a common feature among adrenergic antagonists, where the spatial arrangement of functional groups dictates the precise fit and interaction with the receptor's binding pocket. researchgate.netfda.gov

The exceptional β1-selectivity of Landiolol, with a reported β1/β2 selectivity ratio of 255:1, is a direct consequence of its molecular structure. wikipedia.orgresearchgate.netmdpi.com Research suggests that the almost linear configuration of Landiolol, resulting from its two side chains in the para-positions, allows it to align parallel to the phospholipid acyl chains within the cell membrane. nih.gov This alignment is thought to minimize interactions with lipid rafts, which are membrane microdomains often associated with β2-adrenergic receptors. nih.gov In contrast, non-selective β-blockers with bulkier structures tend to perturb the membrane to a greater extent, leading to interactions with both β1 and β2 receptors. nih.gov

The (S)-enantiomer at the hydroxyl-bearing carbon in the side chain is a common feature for high-affinity binding to β-adrenergic receptors, as seen in other β-blockers like propranolol (B1214883), where the S(-)-enantiomer is about 100 times more potent. mdpi.comdrugs.com The specific (2R,4S) configuration of Landiolol optimizes these crucial interactions within the β1-receptor's binding site, while simultaneously disfavoring binding to the β2-receptor, thus accounting for its high selectivity. The principal metabolite of Landiolol, M1, exhibits very low affinity for β-receptors, indicating that the ester moiety is critical for its primary pharmacological activity. merckmillipore.comfortunejournals.com

Table 1: Stereoisomer Configuration and Receptor Selectivity

| Compound | Stereochemical Configuration | Primary Receptor Target | Key Structural Feature for Selectivity |

| Landiolol | (2R,4S) | β1-adrenergic receptor | Linear molecular shape due to para-substituted side chains nih.gov |

| Esmolol (B25661) | Racemic mixture | β1-adrenergic receptor | Ester linkage leading to rapid hydrolysis |

| Propranolol | Racemic mixture | β1 and β2-adrenergic receptors | Naphthalene ring system |

| ICI-118,551 | (2S,3S)-enantiomer | β2-adrenergic receptor | Specific stereochemistry favoring β2 binding science.gov |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. youtube.com For β-blockers, QSAR studies have been instrumental in identifying the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern their affinity and selectivity for adrenergic receptors.

Ligand-Based Drug Design Approaches

Ligand-based drug design focuses on the properties of molecules known to bind to a specific target, especially when the three-dimensional structure of the target receptor is not available.

Pharmacophore Modeling for Ligand Optimization

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's biological activity. For β-blockers, a typical pharmacophore would include an aromatic ring, a hydroxyl group on the side chain, and a protonated amine.

In the context of Landiolol, a pharmacophore model would be constructed by aligning it with other known β1-selective antagonists. This process would highlight the key spatial relationships between the morpholine (B109124) moiety, the ester group, the hydroxyl group, and the aromatic ring that are crucial for high-affinity binding to the β1-receptor. Such a model serves as a 3D query to search for new molecules in chemical databases or to guide the modification of existing ligands to enhance their desired properties.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. ijpsonline.comnih.gov While specific CoMFA studies on Landiolol are not publicly detailed, this method has been successfully applied to other series of adrenergic receptor antagonists. mdpi.comresearchgate.net

To perform a CoMFA study on Landiolol analogues, the molecules would be aligned based on a common structural feature or a pharmacophore. The steric and electrostatic fields around each molecule would then be calculated and subjected to partial least squares (PLS) analysis to derive a statistical model. The resulting contour maps would visually represent regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing valuable insights for designing more potent and selective compounds.

Structure-Based Drug Design Approaches

Structure-based drug design relies on the known three-dimensional structure of the biological target, in this case, the β1-adrenergic receptor.

Molecular Docking Simulations for Ligand-Receptor Complexes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net With the availability of crystal structures for β-adrenergic receptors, docking simulations can provide detailed insights into the specific molecular interactions between Landiolol and the β1-receptor binding site.

While specific docking studies for Landiolol hydrochloride (2R,4S)- are not widely published, such simulations would be crucial in rationalizing its high selectivity. researchgate.net Docking would likely reveal key hydrogen bonding interactions between the hydroxyl group of Landiolol and specific amino acid residues (e.g., serine, threonine) in the receptor. Furthermore, the simulation could demonstrate how the morpholine-4-carboxamidoethyl group and the ester-linked side chain fit optimally within the β1-receptor's binding pocket, while causing steric clashes or unfavorable interactions within the β2-receptor's pocket. These simulations are invaluable for understanding the molecular basis of ligand recognition and for proposing structural modifications to enhance binding affinity and selectivity.

Virtual Screening for Novel Ligands and Analog Development

Virtual screening has emerged as a powerful computational technique to explore vast chemical libraries for novel molecules with potential therapeutic activity. This approach significantly accelerates the initial phases of drug discovery by prioritizing compounds for experimental testing. Both ligand-based and structure-based virtual screening methodologies are employed to identify new ligands or develop analogs of existing drugs like Landiolol hydrochloride, (2R,4S)-. acs.org

In one notable application of this strategy, a machine learning model coupled with molecular docking was used to screen a library of FDA-approved drugs to identify potential inhibitors of tryptase, a key mediator in inflammatory and allergic responses. acs.org This screening process successfully identified landiolol as a candidate compound. acs.org The study utilized a Random Forest Regression model to predict the inhibitory activity of the compounds. acs.org This demonstrates how virtual screening can repurpose existing drugs for new therapeutic targets, a process that can lead to the development of analogs based on the identified hit. acs.org

Table 1: Performance of Machine Learning Model in Virtual Screening

| Metric | Value | Source |

|---|---|---|

| Mean Squared Error (MSE) | 0.806 | acs.org |

| Regression Coefficient (R²) | 0.83 | acs.org |

This table summarizes the performance of the Random Forest Regression model used in a virtual screening study that identified Landiolol as a potential tryptase inhibitor.

The general process for such a screening campaign involves using the known three-dimensional structure of a target receptor to dock millions of candidate compounds computationally. nih.gov This structure-based virtual screening (SBVS) assesses the binding affinity and conformation of each compound within the target's active site, allowing researchers to filter and identify promising new chemical scaffolds. acs.orgnih.gov

Computational Analysis of Ligand-Receptor Interactions and Binding Pockets

Computational analysis of the interactions between Landiolol and its biological environment provides crucial insights into its mechanism of action and selectivity. Studies using biomimetic membranes have revealed characteristic interactions that depend on the lipid composition of the membrane. For instance, Landiolol has been shown to rigidify dipalmitoylphosphatidylcholine (DPPC) liposomal membranes. nih.gov This effect is attributed to the morpholine moiety of the Landiolol molecule, as its metabolite, which lacks this structure, does not produce the same effect. nih.gov

The high β1-selectivity of Landiolol is, in part, explained by its lack of interaction with membrane lipid rafts, which are associated with β2-adrenergic receptor signaling. nih.gov Unlike non-selective beta-blockers such as propranolol and alprenolol (B1662852) that fluidize these membranes, Landiolol's non-interactivity with lipid rafts helps to enhance its specific action on β1-adrenergic receptors, which are predominantly located outside of these microdomains. nih.gov

However, Landiolol does interact with mitochondrial-mimetic membranes, which are rich in cardiolipin. This interaction increases the fluidity of the mitochondrial membrane, a property it shares with both selective and non-selective beta-blockers. nih.gov This suggests a potential mechanism for cardioprotective effects that is independent of its β1-adrenergic receptor blockade. nih.gov

Rational Design of Analogs with Modified Selectivity or Efficacy Profiles

Landiolol is a prime example of a rationally designed "soft drug." researchgate.net Soft drugs are therapeutically active compounds that are specifically designed to undergo a predictable and controlled metabolic inactivation after they have exerted their desired effect. This design strategy aims to improve the safety profile of a drug by ensuring rapid clearance and minimizing off-target effects. researchgate.net

The design of Landiolol follows the precedent set by Esmolol, another successful soft drug analog. Esmolol was developed by incorporating a metabolically labile ester bond into the structure of the beta-blocker metoprolol. researchgate.net This ester linkage allows for rapid hydrolysis by plasma and liver esterases into an inactive acid metabolite. researchgate.net Similarly, Landiolol's structure is designed for rapid hydrolysis to an inactive metabolite (M1). nih.gov Computational and experimental data confirm that while the principal metabolite of Landiolol remains β1-selective, its affinity for the receptor is significantly lower than the parent compound, fulfilling the primary goal of the soft drug design. nih.gov

The rational design process allows for the fine-tuning of selectivity and efficacy. By comparing Landiolol to Esmolol, clear differences in their selectivity profiles can be observed. Landiolol exhibits a significantly higher selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor. nih.govtandfonline.com

Table 2: Comparison of β-Adrenergic Receptor Selectivity

| Compound | Receptor Affinity | Selectivity (β1 vs. β2) | Source |

|---|---|---|---|

| Landiolol | Higher affinity for β1, lower for β2 | 216-fold | nih.gov |

| Esmolol | Lower affinity for β1, higher for β2 | 30-fold | nih.gov |

This table compares the receptor selectivity of Landiolol and Esmolol based on their relative affinities for β1 and β2-adrenergic receptors in a human embryonic kidney (HEK)293 cell line model.

Furthermore, detailed computational analysis has revealed that Landiolol and Esmolol exhibit biased signaling. While both are antagonists for cAMP-mediated signaling, they act as partial agonists for the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK 1/2). nih.gov Another differentiating factor in their efficacy profiles is that Esmolol, but not Landiolol, can act as a pharmacochaperone, increasing the expression of β1-adrenergic receptors on the cell surface after prolonged exposure. The absence of this activity with Landiolol may reduce the risk of rebound effects upon discontinuation of the drug. nih.gov These nuanced differences in selectivity and signaling pathways, discovered through comparative and computational studies, are central to the rational design of future analogs with even more precisely tailored therapeutic profiles.

Metabolic Pathways and Enzyme Identification of Landiolol Hydrochloride 2r,4s in Vitro

Identification of Carboxylesterase-Mediated Hydrolysis Pathways (in vitro)

In vitro investigations have identified carboxylesterases as principal enzymes in the metabolic inactivation of landiolol (B1674458). wikipedia.orgnewdrugapprovals.org These enzymes, particularly those found in the liver, play a significant role in the hydrolysis of the ester bond within the landiolol molecule. nih.govresearchgate.net This enzymatic action leads to the formation of its main, yet pharmacologically negligible, metabolites. wikipedia.orgdrugbank.com

A study examining potential drug-drug interactions involving carboxylesterase 1 (CES1) in human liver homogenates demonstrated that landiolol is a substrate for this enzyme. nih.gov The research showed that the metabolism of landiolol was not significantly inhibited by remimazolam (B1679269), another drug metabolized by CES1, suggesting distinct binding or kinetic properties. nih.gov Conversely, landiolol at concentrations up to 169 μM did not inhibit the hydrolysis of remimazolam, indicating a low potential for landiolol to act as an inhibitor of CES1-mediated metabolism of other drugs. nih.gov

The hydrolysis process initiated by carboxylesterases breaks down landiolol into a carboxylic acid component (metabolite M1) and an alcohol component. wikipedia.org This rapid breakdown in the liver contributes significantly to the drug's short half-life. newdrugapprovals.orgnih.gov

Characterization of Pseudocholinesterase Role in Metabolic Transformation (in vitro)

Alongside carboxylesterases, pseudocholinesterases (also known as butyrylcholinesterases) present in human plasma are crucial for the metabolic transformation of landiolol. wikipedia.orgnewdrugapprovals.orgnih.gov In vitro data consistently show that these plasma esterases rapidly hydrolyze landiolol's ester linkage. hres.caswissmedic.chhpra.ie

The significant role of pseudocholinesterase was highlighted in a study where the degradation of landiolol in blood samples was effectively prevented by the addition of neostigmine, a cholinesterase inhibitor. researchgate.net This finding confirms that pseudocholinesterase activity in the plasma is a primary pathway for landiolol's rapid clearance. researchgate.net An in vitro study using human plasma also found that the presence of suxamethonium, an esterase substrate, could increase the maximum blood concentration of landiolol hydrochloride by approximately 20%, further underscoring the role of plasma esterases in its metabolism. swissmedic.chhpra.ie This rapid inactivation in the bloodstream is a key feature of its pharmacokinetic profile. newdrugapprovals.org

Enzymatic Kinetics of Landiolol Hydrochloride Biotransformation (in vitro)

Table 1: In Vitro Metabolic Parameters and Observations

| Parameter | Observation | Source(s) |

|---|---|---|

| Primary Metabolizing Enzymes | Carboxylesterases (liver), Pseudocholinesterases (plasma) | wikipedia.orgnewdrugapprovals.orgnih.govnih.gov |

| Primary Metabolic Reaction | Hydrolysis of the ester moiety | wikipedia.orghres.ca |

| Metabolism Inhibition | Landiolol metabolism (up to 169 μM) did not inhibit remimazolam hydrolysis by human liver homogenates. | nih.gov |

| Effect of Inhibitors | Degradation in blood prevented by the cholinesterase inhibitor neostigmine. | researchgate.net |

| Protein Binding | Low (<10%) and dose-dependent in human serum. | drugbank.comhpra.iegeneesmiddeleninformatiebank.nl |

Investigation of Metabolite Formation and Structural Characterization (in vitro)

The in vitro biotransformation of landiolol hydrochloride results in the formation of specific, well-characterized metabolites. wikipedia.orgdoi.org The primary metabolic step is the ester hydrolysis, which cleaves the parent molecule into two main fragments.

The first is the carboxylic acid component, known as metabolite M1 . wikipedia.org This metabolite is then subject to further metabolism via beta-oxidation, a common fatty acid degradation pathway, to form metabolite M2 , a substituted benzoic acid. wikipedia.orgnewdrugapprovals.org

The second fragment from the initial hydrolysis is a ketal, the alcohol component of the ester. wikipedia.orghres.cahpra.ie This ketal is unstable and further breaks down to yield glycerol and acetone . wikipedia.org

Crucially, the primary metabolites, M1 and M2, are considered pharmacologically negligible. newdrugapprovals.org Their beta-1-adrenoreceptor blocking activity is reported to be 1/200th or less than that of the parent landiolol compound. wikipedia.orghres.ca This ensures that the therapeutic effect is tightly controlled by the concentration of the parent drug and terminates quickly upon cessation of administration. Furthermore, in vitro studies have shown that neither landiolol nor its metabolites M1 and M2 exhibit inhibitory effects on the major cytochrome P450 isoenzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4), indicating a low potential for drug-drug interactions through these common metabolic pathways. wikipedia.orgnewdrugapprovals.org

Table 2: Structure of Landiolol and Its Metabolites

| Compound | Structure |

|---|---|

| Landiolol | [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate |

| Metabolite M1 | 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoic acid |

| Metabolite M2 | 4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid |

Q & A

Basic Research Questions

Q. What is the optimal dose range of landiolol hydrochloride for heart rate control during coronary computed tomography angiography (CCTA), and how is this determined methodologically?

- Answer: Dose optimization involves randomized, double-blind, placebo-controlled trials comparing efficacy (heart rate reduction, diagnostic accuracy) and safety (blood pressure stability) across doses. For CCTA, studies used intravenous bolus injections of 0.06–0.5 mg/kg, with 0.125 mg/kg identified as effective for reducing heart rate (to ~62.6 ± 7.8 bpm) without significant hypotension . Trials stratified patients by baseline heart rate and employed imaging quality metrics (e.g., diagnosable proportion of coronary stenosis) as endpoints .

Q. How is the high β1-selectivity of landiolol hydrochloride quantified, and what experimental approaches validate its receptor selectivity compared to other β-blockers like esmolol?

- Answer: β1-selectivity is quantified via receptor binding assays, yielding a β1/β2 ratio of ~255:1, significantly higher than esmolol (β1/β2 = 33:1) . In vivo validation includes hemodynamic studies in animal models (e.g., rabbits) and clinical trials monitoring β2-mediated adverse effects (e.g., bronchoconstriction). Landiolol’s minimal blood pressure reduction (<5% systolic BP change at 0.125 mg/kg) further confirms selectivity .

Q. What synthetic methodologies are used to produce high-purity (2R,4S)-landiolol hydrochloride, and how are reaction conditions optimized?

- Answer: Synthesis involves sequential protection, coupling, and deprotection steps. Key optimizations include:

- Molar ratio: 2:1 ratio of intermediates (compound 9:10) for ring-opening reactions.

- Temperature: 50°C for 3 hours to achieve 95% intermediate purity.

- Solvent: Substitution of chloroform with dichloromethane to reduce toxicity .

Final purification uses ammonium chloride salt formation, yielding >98% purity validated via HPLC and NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hemodynamic effects (e.g., blood pressure changes) of landiolol hydrochloride across clinical studies?

- Answer: Contradictions (e.g., transient hypotension in some trials vs. stable BP in others) are addressed via:

- Population stratification: Differentiating patients by cardiac function (e.g., left ventricular ejection fraction <35%) and comorbidities (e.g., tachycardia-induced cardiomyopathy) .

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Correlating plasma concentration (t1/2 = ~4 minutes) with dynamic effects. Rapid clearance explains transient BP drops in sensitive cohorts .

- Meta-analysis: Pooling data from phase II/III trials to identify dose-dependent trends (e.g., 0.5 mg/kg causing higher BP variability) .

Q. What methodologies are employed to analyze stereoisomeric purity in landiolol hydrochloride, and how do parameters like column temperature affect chromatographic resolution?

- Answer: Ultra-performance convergence chromatography (UPC2) with chiral columns resolves stereoisomers (R,R-, R,S-, S,R-). Key parameters:

- Column temperature: 50°C optimizes CO2 density in the mobile phase, improving resolution (Rs >1.5) between R,S- and S,R-isomers .

- Mobile phase: Supercritical CO2 with ethanol co-solvent enhances peak separation.

- Detection: UV monitoring at 220 nm quantifies isomers at ≤0.05% detection limits .

Q. How does population pharmacokinetics (PopPK) modeling inform the optimization of landiolol hydrochloride dosing regimens in surgical patients with varying β1-receptor sensitivity?

- Answer: PopPK models integrate covariates (e.g., hepatic function, age) to predict interpatient variability. For example:

- Target-controlled infusion (TCI): Algorithms adjust infusion rates (10–40 μg/kg/min) based on real-time PK data (volume of distribution = 0.3 L/kg, clearance = 0.05 L/min/kg) .

- Dose adjustments: Reduced doses (e.g., 0.06 mg/kg) are recommended for elderly patients or those with hepatic impairment to avoid excessive β1-blockade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.